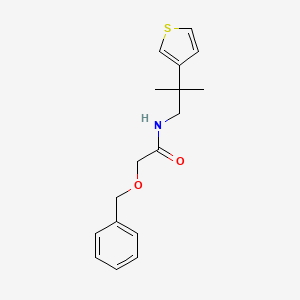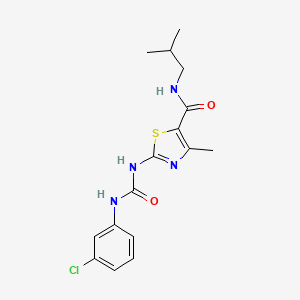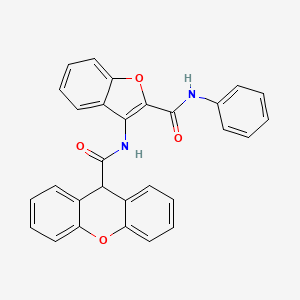
N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a benzofuran ring and a xanthene moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the free radical cyclization cascade, which is highly efficient for creating complex polycyclic benzofuran compounds . The xanthene moiety can be introduced through a series of condensation reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve catalysts like palladium on carbon (Pd/C) for hydrogenation or Lewis acids for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence for imaging applications.
Mechanism of Action
The mechanism of action of N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The xanthene moiety can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Xanthene Derivatives: Fluorescein and rhodamine, which are widely used as fluorescent dyes in biological imaging.
Uniqueness
N-(2-(phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a benzofuran ring and a xanthene moiety, which imparts a diverse range of biological activities and potential applications. This dual functionality makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O4/c32-28(25-19-12-4-7-15-22(19)34-23-16-8-5-13-20(23)25)31-26-21-14-6-9-17-24(21)35-27(26)29(33)30-18-10-2-1-3-11-18/h1-17,25H,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZYWLUZXZSDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
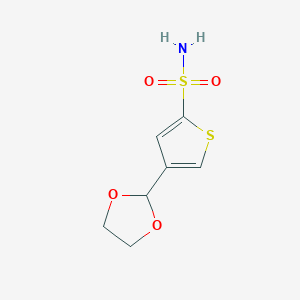
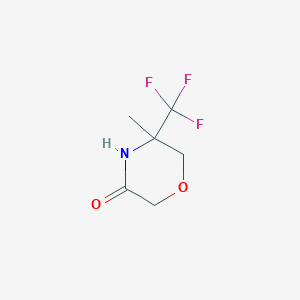
![[2-(4-Amino-3-methylphenoxy)acetyl]urea](/img/structure/B2770372.png)
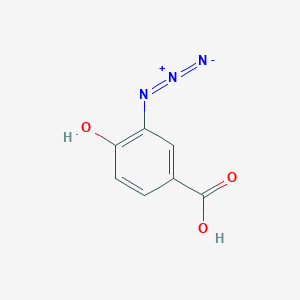
![(2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-3-yl)prop-2-enamide](/img/structure/B2770375.png)
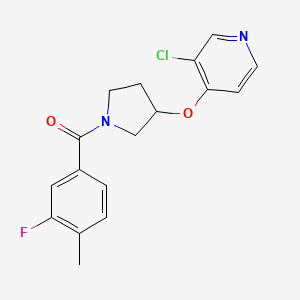
![1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2770378.png)
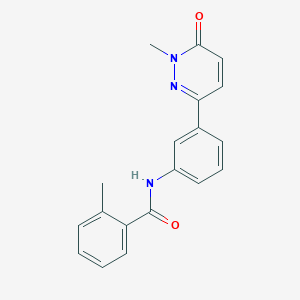
![N-({8-Methylimidazo[1,2-A]pyridin-2-YL}methyl)-4-phenylbutanamide](/img/structure/B2770381.png)
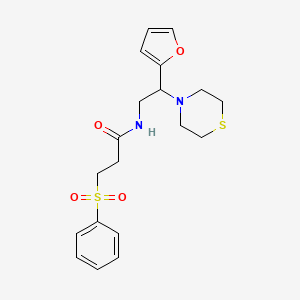
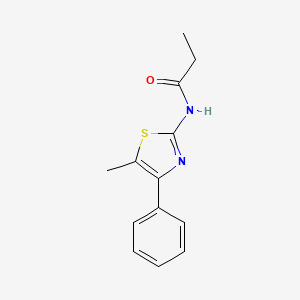
amino}-5-[(2E)-3-[(4-chlorophenyl)amino]prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2770385.png)
